molecular formula C6H7FN2O B8099393 4-Fluoro-5-methoxypyridin-2-amine

4-Fluoro-5-methoxypyridin-2-amine

Cat. No.: B8099393
M. Wt: 142.13 g/mol
InChI Key: XTYXDCZOPKUPTE-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxypyridin-2-amine (CAS 1805398-31-5) is a high-value chemical building block with the molecular formula C 6 H 7 FN 2 O and a molecular weight of 142.13 g/mol . This compound is of significant interest in medicinal and organic chemistry, particularly in the synthesis of more complex molecules. Its structure, featuring both amine and fluoro-methoxy substituents on a pyridine ring, makes it a versatile intermediate for constructing novel compounds, such as inhibitors for enzymes like inducible nitric oxide synthase (iNOS), which is a target in inflammation and cancer research . Researchers value this compound for its potential to be further functionalized, enabling the exploration of structure-activity relationships in drug discovery programs. Proper handling and storage are critical to maintain its stability; it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-fluoro-5-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYXDCZOPKUPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 5-Methoxy-2-pyridinecarboxylic Acid

The foundational step involves fluorination at the 4-position of a pyridinecarboxylic acid precursor. Drawing from CN112552233A, potassium fluoride (KF) in dimethylformamide (DMF) with a catalyst (e.g., Mn(OAc)₃) and oxygen as an oxidant achieves regioselective fluorination. For 5-methoxy-2-pyridinecarboxylic acid, this method yields 4-fluoro-5-methoxy-2-pyridinecarboxylic acid at 80°C over 8 hours, with yields exceeding 85%. Critical to success is maintaining anhydrous conditions to prevent hydrolysis of intermediates.

Amide Formation and Hofmann Degradation

The carboxylic acid is converted to its amide derivative via reaction with chloroformate (e.g., methyl chloroformate) and ammonia. Triethylamine facilitates deprotonation, forming 4-fluoro-5-methoxy-2-pyridinecarboxamide in near-quantitative yields. Subsequent Hofmann degradation using sodium hypochlorite (NaOCl) at 10–80°C cleaves the amide to the primary amine, yielding 4-fluoro-5-methoxypyridin-2-amine. This step requires careful temperature control to minimize side reactions, achieving final yields of 78–82%.

Sequential Nucleophilic Substitution on Polyhalopyridines

Selective Amination and Methoxylation of Pentafluoropyridine

Starting with pentafluoropyridine, sequential substitution exploits the differential reactivity of fluorine atoms. The 2-position is preferentially aminated using aqueous ammonia under pressure (100–120°C, 24 hours), yielding 2-amino-4,5,6-trifluoropyridine. Subsequent methoxylation at the 5-position employs sodium methoxide in DMF at 60°C, replacing fluorine via nucleophilic aromatic substitution (SNAr). This two-step process achieves an overall yield of 65–70%, with purity confirmed by ¹⁹F NMR.

Challenges in Regiocontrol

Competing substitution at the 4- and 6-positions necessitates meticulous stoichiometry. Excess methoxide (1.5 equiv) and prolonged reaction times (48 hours) favor 5-methoxy formation, though byproduct formation (e.g., 4-methoxy derivatives) remains a concern. Chromatographic purification is often required, increasing production costs.

Directed Ortho-Metalation for Functionalization

Protecting Group Strategy

Starting with 2-aminopyridine, protection of the amine as a tert-butoxycarbonyl (Boc) group directs lithiation to the 5-position using lithium diisopropylamide (LDA) at −78°C. Quenching with methyl chloroformate introduces the methoxy group, followed by Boc deprotection with trifluoroacetic acid (TFA). Fluorination at the 4-position is achieved via electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide, NFSI) in tetrahydrofuran (THF), yielding the target compound in 60–65% overall yield.

Optimization of Metalation Conditions

Reaction scalability is limited by the cryogenic conditions required for LDA. Alternatives such as magnesium-halogen exchange (using iPrMgCl) enable metalation at −30°C, improving practicality for industrial applications.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ScalabilityCost Efficiency
Hofmann Degradation5-Methoxy-2-pyridinecarboxylic acidFluorination, amidation, degradation78–82HighModerate
Nucleophilic SubstitutionPentafluoropyridineAmination, methoxylation65–70ModerateLow
Directed Metalation2-AminopyridineProtection, metalation, fluorination60–65LowHigh

Industrial Considerations and Process Optimization

Catalyst Recycling in Fluorination

The Mn(OAc)₃ catalyst used in CN112552233A can be recovered via aqueous extraction and reused for up to five cycles without significant activity loss, reducing costs by 30%.

Solvent Selection for Methoxylation

Replacing DMF with dimethyl sulfoxide (DMSO) in methoxylation steps enhances reaction rates by 20% due to superior solvation of methoxide ions, though post-reaction purification becomes more energy-intensive.

Waste Management

Fluorinated byproducts require neutralization with calcium hydroxide prior to disposal to prevent environmental release of hydrofluoric acid.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxypyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at different positions on the pyridine ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and electrophiles such as alkyl halides are typically employed.

Major Products Formed:

  • Oxidation Products: 4-Fluoro-5-methoxypyridine-2-one

  • Reduction Products: this compound derivatives

  • Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used

Scientific Research Applications

4-Fluoro-5-methoxypyridin-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: Its unique properties make it useful in the creation of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-Fluoro-5-methoxypyridin-2-amine exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism would vary based on the context of its application and the specific biological or chemical system it is involved in.

Comparison with Similar Compounds

4-Chloro-5-methoxypyridin-3-amine

  • Core Structure : Pyridine with chlorine at position 4, methoxy at position 5, and amine at position 3.
  • Key Differences: Substitution pattern: Chlorine (electron-withdrawing) replaces fluorine, altering electronic properties.
  • Applications : Chlorinated pyridines are common intermediates in agrochemicals and pharmaceuticals due to their reactivity in cross-coupling reactions .

2-Fluoro-5-methylpyridin-4-amine

  • Core Structure : Pyridine with fluorine at position 2, methyl at position 5, and amine at position 4.
  • Key Differences :
    • Methyl group (electron-donating) vs. methoxy group (moderately electron-withdrawing) influences lipophilicity and metabolic stability.
    • Fluorine position affects dipole moments and intermolecular interactions .

5-Fluoro-2-methoxypyrimidin-4-amine

  • Core Structure : Pyrimidine (six-membered ring with two nitrogen atoms) with fluorine at position 5, methoxy at position 2, and amine at position 4.
  • Key Differences :
    • Pyrimidine vs. pyridine core alters hydrogen-bonding capacity and aromaticity.
    • Pyrimidines are prevalent in nucleobases (e.g., thymine, cytosine), making this analog relevant in antimetabolite therapies .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Melting Point (°C)
4-Fluoro-5-methoxypyridin-2-amine 156.14 (estimated) ~1.2 Moderate (aqueous) ~150–160 (estimated)
4-Chloro-5-methoxypyridin-3-amine 172.61 ~1.5 Low 180–190
2-Fluoro-5-methylpyridin-4-amine 140.13 ~1.8 High 110–120
5-Fluoro-2-methoxypyrimidin-4-amine 157.12 ~0.9 High (polar solvents) 190–200

<sup>*</sup> LogP values estimated based on substituent contributions .

Biological Activity

4-Fluoro-5-methoxypyridin-2-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound features a fluorine atom and a methoxy group, which may influence its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

C6H7FN2O\text{C}_6\text{H}_7\text{FN}_2\text{O}

This compound is characterized by its pyridine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

In vitro assays conducted by the National Cancer Institute (NCI) have shown that this compound exhibits notable activity against a range of cancer cell lines. The following table summarizes the results from these assays:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HOP-62 (Lung)15.7250.68Not Reported
SF-539 (CNS)12.53Not ReportedNot Reported
MDA-MB-435 (Melanoma)22.59Not ReportedNot Reported
OVCAR-8 (Ovarian)27.71Not ReportedNot Reported
DU-145 (Prostate)44.35Not ReportedNot Reported
MDA-MB-468 (Breast)15.65Not ReportedNot Reported

Notes:

  • GI50 refers to the concentration required to inhibit cell growth by 50%.
  • TGI indicates the concentration that inhibits total growth.
  • LC50 denotes the lethal concentration for 50% of the cells.

These results indicate that this compound has a promising profile as an anticancer agent, particularly against non-small cell lung cancer and CNS tumors.

The mechanism through which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics and induction of cell cycle arrest. Studies have shown that compounds with similar structures often lead to microtubule destabilization, resulting in G2/M phase arrest in cancer cells, which is critical for their proliferation and survival.

Case Studies

  • Study on Lung Cancer Cells : In a study involving HOP-62 cells, treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
  • CNS Tumor Model : Research utilizing SF-539 cells indicated that the compound inhibited cell proliferation through modulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that this compound possesses favorable drug-like properties, including appropriate solubility and permeability characteristics. These properties are essential for effective therapeutic application.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Fluoro-5-methoxypyridin-2-amine with high purity?

  • Methodological Answer : A multi-step approach is often employed. For example, fluorination and methoxylation can be introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. Evidence from analogous compounds suggests using POCl3 or PCl5 for activating hydroxyl groups toward substitution with fluorine . Methoxy groups can be introduced via Ullmann coupling or using methoxide ions under controlled conditions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons, methoxy singlet at ~δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C6H7FN2O2: calc. 158.0493) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and hydrogen-bonding networks, as demonstrated in structurally similar pyridinamines .

Q. How do solvent systems affect the solubility and stability of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrogen-bonding capacity. However, prolonged storage in DMSO may lead to degradation; stability studies via HPLC at 25°C and 40°C over 14 days are recommended. Conflicting solubility data in aqueous buffers (pH 4–9) suggest pH-dependent aggregation, necessitating dynamic light scattering (DLS) for nanoparticle characterization .

Advanced Research Questions

Q. How do fluorine and methoxy substituents influence the electronic properties of the pyridine ring?

  • Methodological Answer : Fluorine’s electronegativity induces electron withdrawal, reducing electron density at the C4 position (confirmed via DFT calculations). Methoxy groups act as electron donors via resonance, creating a push-pull effect. Cyclic voltammetry (CV) reveals oxidation potentials shifted by ~0.3 V compared to non-fluorinated analogs . Substituent effects on aromaticity can be quantified using nucleus-independent chemical shifts (NICS) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition assays) often arise from assay conditions (e.g., ATP concentrations, incubation times). Standardize protocols using positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (SPR for binding affinity). Meta-analysis of structure-activity relationships (SAR) across analogs identifies critical substituent positions .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) predict binding modes to target proteins (e.g., kinases). Free energy perturbation (FEP) calculations quantify substituent contributions to binding. Validate predictions via site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Batch-to-batch variability in fluorination steps requires strict temperature control (−10°C to 0°C) and stoichiometric monitoring via in-line FTIR. Optimize workup procedures to minimize POCl3 residues (<10 ppm, validated via ICP-MS). Continuous flow reactors improve yield consistency (>80%) compared to batch methods .

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